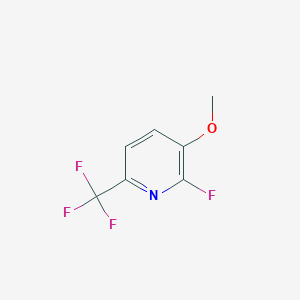

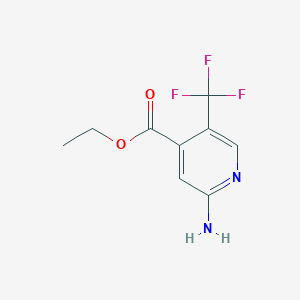

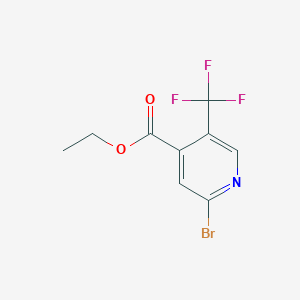

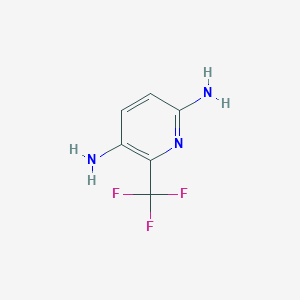

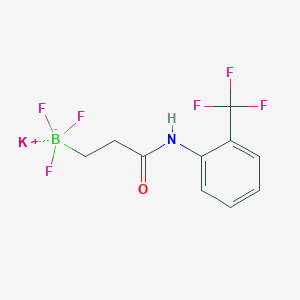

Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate

Overview

Description

Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate is a chemical compound with the CAS Number: 1705578-34-2 . It has a molecular weight of 339.09 . The compound is stored at temperatures between 0-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BF6NO2.K/c12-10 (13,14)20-8-4-2-1-3-7 (8)18-9 (19)5-6-11 (15,16)17;/h1-4H,5-6H2, (H,18,19);/q-1;+1 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

Scientific Research Applications

1. Organoboron Derivative in Organic Chemistry

Potassium trifluoro(organo)borates, including compounds similar to the specified chemical, are highly stable organoboron derivatives used in organic chemistry. These compounds are noted for their reactivity in transmetallation reactions with transition metals and are more reactive than boronic acids or esters. Their utility includes the formation of difluoroboranes and participation in a variety of chemical reactions (Darses & Genêt, 2003).

2. Synthesis of Alanine Derivatives

These potassium trifluoro(organo)borates have been utilized to react with dehydroamino esters in a rhodium complex-catalyzed reaction, leading to the formation of alanine derivatives with a variety of amino protecting groups. This application is significant in synthesizing important amino acid derivatives with high yields (Navarre, Darses & Genêt, 2004).

3. Nucleophilic Trifluoromethylation

Potassium trialkoxy(trifluoromethyl)borates, related to the chemical , have been employed as reagents for nucleophilic trifluoromethylation. This application is crucial in the synthesis of CF3-substituted alcohols and N-tosylamines, demonstrating the versatility of these compounds in organic synthesis (Levin et al., 2011).

4. Application in Synthesis of Lipophilic Tetraarylborate Ions

Research has been conducted on synthesizing various perfluoroalkyl-substituted tetraarylborate ions using compounds similar to potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate. These ions have applications in understanding the effects of substituents on the lipophilicity and chemical stability of tetraarylborate ions (Fujiki et al., 2000).

5. Use in Rhodium-Catalyzed Reactions

The compound has applications in rhodium-catalyzed 1,4-additions to α,β-unsaturated esters, demonstrating its role in enantioselective conjugate additions and the synthesis of Michael adducts with high yields and enantiomeric excesses (Navarre et al., 2005).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

properties

IUPAC Name |

potassium;trifluoro-[3-oxo-3-[2-(trifluoromethyl)anilino]propyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BF6NO.K/c12-10(13,14)7-3-1-2-4-8(7)18-9(19)5-6-11(15,16)17;/h1-4H,5-6H2,(H,18,19);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPRBIUADOJEMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC(=O)NC1=CC=CC=C1C(F)(F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BF6KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.